molecular formula C11H16BrN3O B14917878 (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide

(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide

Cat. No.: B14917878
M. Wt: 286.17 g/mol
InChI Key: VDXIYXVSLRXYIF-SNVBAGLBSA-N
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Description

®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide is a chemical compound that features a brominated pyrazole ring attached to a cyclopentylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrazole derivative .

Mechanism of Action

The mechanism of action of ®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring is known to interact with active sites of enzymes, potentially inhibiting their activity . The cyclopentylpropanamide moiety may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide is unique due to the combination of the brominated pyrazole ring and the cyclopentylpropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H16BrN3O

Molecular Weight

286.17 g/mol

IUPAC Name

(3R)-3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanamide

InChI

InChI=1S/C11H16BrN3O/c12-9-6-14-15(7-9)10(5-11(13)16)8-3-1-2-4-8/h6-8,10H,1-5H2,(H2,13,16)/t10-/m1/s1

InChI Key

VDXIYXVSLRXYIF-SNVBAGLBSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC(=O)N)N2C=C(C=N2)Br

Canonical SMILES

C1CCC(C1)C(CC(=O)N)N2C=C(C=N2)Br

Origin of Product

United States

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